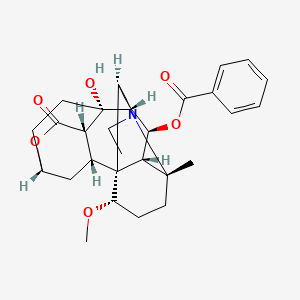

6-Benzoylheteratisine

Description

Properties

CAS No. |

99759-48-5 |

|---|---|

Molecular Formula |

C29H37NO6 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

[(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate |

InChI |

InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18?,19-,20?,21?,22+,23+,24?,27-,28+,29?/m0/s1 |

InChI Key |

XVVZJDDPRFFKTQ-UPWHZOCASA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)[C@]5(CC[C@H]6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C |

Synonyms |

6-benzoyl-heteratisine 6-benzoylheteratisine |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Origin and Structural Elucidation of 6-Benzoylheteratisine: A Technical Guide

For Immediate Release

[City, State] – [Date] – 6-Benzoylheteratisine, a complex diterpenoid alkaloid, originates from the plant kingdom, specifically from species within the Aconitum genus. This technical guide provides an in-depth exploration of its natural source, initial isolation, and structural characterization, tailored for researchers, scientists, and drug development professionals.

Natural Source and Isolation

This compound is a naturally occurring compound found in the roots of Aconitum heterophyllum Wall., a plant belonging to the Ranunculaceae family. This species is a well-known source of various diterpenoid alkaloids. The initial isolation and identification of this compound, along with other alkaloids from this plant, were pivotal in understanding the chemical diversity of the Aconitum genus.

While the very first isolation report is embedded in a body of work by S.W. Pelletier and his collaborators, a general and effective protocol for the extraction and isolation of alkaloids from Aconitum heterophyllum has been established. This process typically involves the extraction of the dried and powdered plant material with a solvent, followed by acid-base partitioning and chromatographic separation to yield the pure alkaloids.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₇NO₆ |

| Molecular Weight | 495.6 g/mol |

| Melting Point | Data not consistently reported |

| ¹H NMR (CDCl₃) | δ (ppm) include signals for aromatic protons of the benzoyl group, methoxy group, N-ethyl group, and various aliphatic protons of the diterpenoid core. |

| ¹³C NMR (CDCl₃) | δ (ppm) include characteristic signals for carbonyl carbons (ester and lactam), aromatic carbons, and the complex carbon skeleton of the heteratisine core. |

| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. |

Experimental Protocols

The following is a representative experimental protocol for the isolation of diterpenoid alkaloids, including this compound, from Aconitum heterophyllum. This protocol is based on established methodologies for alkaloid extraction from Aconitum species.

2.1. Plant Material and Extraction

-

The dried and powdered roots of Aconitum heterophyllum (typically 1-5 kg) are exhaustively extracted with methanol or ethanol at room temperature for several days.

-

The solvent is removed under reduced pressure to yield a crude extract.

2.2. Acid-Base Partitioning

-

The crude extract is suspended in a 2-5% aqueous solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid).

-

This acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then made basic (pH 9-10) with an alkali (e.g., ammonium hydroxide or sodium carbonate).

-

The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to partition the alkaloids into the organic phase.

-

The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.

2.3. Chromatographic Separation

-

The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate gradients, followed by ethyl acetate-methanol gradients).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions by repeated column chromatography, preparative TLC, or crystallization yields pure this compound.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The pioneering work on the structure of the parent alkaloid, heteratisine, by Pelletier and his research group in the late 1970s and early 1980s laid the foundation for identifying its derivatives. Through detailed analysis of ¹H and ¹³C NMR data, including decoupling experiments and comparison with the spectra of heteratisine, the presence and position of the benzoyl group at C-6 were confirmed.

Biosynthesis and Synthetic Origin

The origin of this compound in nature is through a complex biosynthetic pathway. The core diterpenoid skeleton is derived from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and rearrangement reactions form the intricate polycyclic structure of the heteratisine-type alkaloids. The final step in the biosynthesis of this compound is the enzymatic benzoylation of the hydroxyl group at the C-6 position of the heteratisine core.

To date, a total synthesis of this compound has not been reported in the scientific literature. The focus of synthetic efforts in this area has been on the more complex and highly toxic aconitine-type alkaloids. Therefore, the origin of this compound for research and development purposes remains its isolation from natural sources.

Logical Relationships in Alkaloid Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

This guide provides a foundational understanding of the origin of this compound, from its natural source to its isolation and characterization. This information is critical for any scientific endeavor involving this complex and pharmacologically interesting natural product.

Natural Sources of 6-Benzoylheteratisine in Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine is a C20-diterpenoid alkaloid belonging to the heteratisine type, which has been identified in various species of the genus Aconitum. These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. The complex array of diterpenoid alkaloids within Aconitum species contributes to both their therapeutic potential and their poisonous nature. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and analysis, and an examination of its biosynthetic origins. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been reported as a constituent of several Aconitum species. The primary species identified as a natural source of this compound is Aconitum heterophyllum. While qualitative identification has been established, comprehensive quantitative data across a wide range of Aconitum species remains an area requiring further investigation.

Table 1: Documented Occurrence of this compound in Aconitum Species

| Aconitum Species | Plant Part | Reference |

| Aconitum heterophyllum | Roots | [1] |

Note: The quantitative yield of this compound from these species is not well-documented in the available literature. Further quantitative studies are necessary to establish the concentration of this specific alkaloid in different plant parts and across various geographical locations and developmental stages of the plants.

Experimental Protocols

General Methodology for the Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species

While a specific protocol for the preparative isolation of this compound is not detailed in the reviewed literature, a general methodology for the extraction and isolation of diterpenoid alkaloids from Aconitum roots can be adapted. The following protocol is a composite of standard procedures described for related compounds.

1. Plant Material Preparation:

-

Air-dry the roots of the selected Aconitum species at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with an appropriate solvent, such as methanol or ethanol, at room temperature for several days.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Partition the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with an ammonia solution.

-

Extract the alkaline solution with a chlorinated solvent such as dichloromethane or chloroform to isolate the total alkaloid fraction.

4. Chromatographic Purification:

-

Subject the total alkaloid fraction to column chromatography on silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column to isolate individual alkaloids like this compound.

5. Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy to confirm the structure of this compound.

General Methodology for Quantitative Analysis of Diterpenoid Alkaloids by HPLC-DAD

For the quantitative determination of this compound, a High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) can be developed and validated. The following outlines a general procedure.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

-

Extract a known weight of the powdered plant material with a defined volume of solvent using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions (General Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of (A) aqueous buffer (e.g., ammonium acetate or formic acid solution) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy).

4. Method Validation:

-

Validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

5. Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Calculate the concentration of this compound in the plant sample based on the peak area obtained from the sample chromatogram and the regression equation of the calibration curve.

Biosynthetic Pathway and Experimental Workflow

Putative Biosynthetic Pathway of Heteratisine-Type Alkaloids

The biosynthesis of C20-diterpenoid alkaloids in Aconitum is a complex process that is not yet fully elucidated. However, based on the proposed pathway for atisine, a related C20-diterpenoid alkaloid, a putative pathway leading to heteratisine-type alkaloids, including this compound, can be inferred. The pathway originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).

Caption: Putative biosynthetic pathway of this compound.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of diterpenoid alkaloids like this compound from Aconitum species.

Caption: General workflow for isolation and analysis.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid found in Aconitum heterophyllum. While its presence is documented, there is a significant need for further research to quantify its concentration in this and other Aconitum species. The general protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers to build upon. The elucidation of the specific biosynthetic pathway of heteratisine-type alkaloids also presents an exciting avenue for future research, which could have implications for the biotechnological production of these complex molecules. A deeper understanding of the distribution and biosynthesis of this compound will be crucial for harnessing its potential therapeutic properties while mitigating the risks associated with Aconitum alkaloids.

References

6-Benzoylheteratisine: A Technical Guide to its Function as a Voltage-Gated Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a noteworthy modulator of neuronal excitability through its interaction with voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantitative inhibitory properties, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

This compound functions as a state-dependent inhibitor of voltage-gated sodium channels. Its inhibitory action is more pronounced at higher frequencies of neuronal firing, a characteristic known as use-dependency or frequency-dependent inhibition[1][2]. This suggests that the molecule preferentially interacts with and stabilizes the inactivated state of the sodium channel, thereby preventing the channel from returning to the resting state and firing subsequent action potentials.

The primary effect of this compound is the suppression of neuronal activity by blocking these critical ion channels[1]. This blockade leads to a reduction in the peak amplitude of the sodium current in neurons[1]. Furthermore, this compound has been shown to act as a functional antagonist to potent sodium channel activators like aconitine. It can reverse the effects of aconitine-induced channel activation, highlighting its inhibitory nature[3][4].

The benzoyl group at the 6-position appears to be crucial for its potent inhibitory activity. The parent compound, heteratisine, which lacks this group, is a significantly less potent inhibitor of sodium channels[1].

Quantitative Data on Inhibitory Activity

The inhibitory effects of this compound have been quantified through various experimental paradigms. The following tables summarize the key findings from studies on rat brain synaptosomes and hippocampal slices.

| Parameter | Value (IC50) | Experimental System | Activator | Reference |

| Inhibition of Na+ Influx | 4.1 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |

| Inhibition of Ca2+ Influx | 4.8 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |

| Inhibition of Glutamate Release | 4.8 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |

Table 1: IC50 Values for the Inhibition of Aconitine-Induced Effects by this compound.

| Parameter | Concentration Range | Effect | Experimental System | Reference |

| Orthodromic Population Spike | 0.01 - 10 µM | Concentration-dependent depression | Rat Hippocampal Slices | [1][5] |

| Antidromic Population Spike | 0.01 - 10 µM | Concentration-dependent depression | Rat Hippocampal Slices | [1][5] |

| Field Excitatory Postsynaptic Potential (fEPSP) | 0.01 - 10 µM | Concentration-dependent inhibition | Rat Hippocampal Slices | [1] |

Table 2: Electrophysiological Effects of this compound on Rat Hippocampal Slices.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effects on sodium channels.

Extracellular Recording in Rat Hippocampal Slices

This protocol is adapted from studies investigating the electrophysiological effects of this compound on neuronal activity[1][3][5].

Objective: To measure the effect of this compound on evoked field potentials (population spikes and fEPSPs) in the hippocampus.

Methodology:

-

Slice Preparation:

-

Male Wistar rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber at room temperature for at least 1 hour, continuously perfused with gassed aCSF.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and perfused with gassed aCSF at 32°C.

-

A bipolar stimulating electrode is placed in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.

-

A glass microelectrode filled with aCSF is placed in the stratum pyramidale of the CA1 region to record the orthodromic population spike. For antidromic stimulation, the electrode is placed in the alveus.

-

Stimulation consists of monophasic rectangular pulses (0.1 ms duration) delivered at a low frequency (e.g., 0.1 Hz) to establish a baseline.

-

The stimulation intensity is adjusted to elicit a population spike of approximately 50% of the maximum amplitude.

-

-

Drug Application:

-

After a stable baseline recording is established, this compound is added to the perfusion solution at various concentrations (e.g., 0.01-10 µM).

-

To test for frequency-dependent effects, the stimulation frequency is increased (e.g., to 1 Hz or higher) in the presence of the drug.

-

-

Data Analysis:

-

The amplitude of the population spike and the slope of the fEPSP are measured and expressed as a percentage of the pre-drug baseline.

-

Concentration-response curves are generated to determine the potency of the compound.

-

Measurement of Intracellular Ion Concentrations and Glutamate Release in Rat Synaptosomes

This protocol is based on the methodology used to assess the inhibitory effect of this compound on ion influx and neurotransmitter release[4].

Objective: To determine the effect of this compound on aconitine-induced increases in intracellular sodium ([Na+]i), calcium ([Ca2+]i), and glutamate release from isolated nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Cerebral cortices from male Wistar rats are homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The final synaptosomal pellet is resuspended in a physiological buffer.

-

-

Measurement of [Na+]i and [Ca2+]i:

-

Synaptosomes are loaded with fluorescent indicators for Na+ (e.g., SBFI-AM) and Ca2+ (e.g., Fura-2 AM).

-

Loaded synaptosomes are placed in a fluorometer cuvette with continuous stirring.

-

A baseline fluorescence is recorded before the addition of the sodium channel activator, aconitine.

-

This compound is added at various concentrations before or after the addition of aconitine to measure its inhibitory effect.

-

Changes in fluorescence, corresponding to changes in intracellular ion concentrations, are monitored over time.

-

-

Measurement of Glutamate Release:

-

Glutamate release is measured using a continuous enzyme-linked fluorometric assay.

-

The assay mixture contains glutamate dehydrogenase, NADP+, and the synaptosomal suspension.

-

The fluorescence of NADPH, produced by the enzymatic reaction with released glutamate, is monitored.

-

Aconitine is used to stimulate glutamate release, and the inhibitory effect of this compound is quantified.

-

-

Data Analysis:

-

The increase in fluorescence is converted to ion concentrations or the amount of glutamate released.

-

IC50 values for the inhibition by this compound are calculated from concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes described in this guide.

References

- 1. Effects of the alkaloids this compound and heteratisine on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alkaloid this compound inhibits voltage-gated Na+ channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological actions of the plant alkaloid this compound in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 6-Benzoylheteratisine: A Technical Overview for Researchers

A deep dive into the biological functions of the diterpenoid alkaloid 6-Benzoylheteratisine reveals a landscape ripe for scientific exploration. While direct, in-depth research on this specific compound is limited, its classification within the Aconitum alkaloids, particularly its relation to heteratisine, provides a foundational understanding of its potential pharmacological activities. This technical guide synthesizes the available information on related compounds to infer the likely biological profile of this compound, offering a roadmap for future investigation.

Core Concepts: A Landscape of Potential Bioactivities

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history in traditional medicine, particularly for their analgesic and anti-inflammatory properties. The biological effects of Aconitum alkaloids are largely attributed to their interaction with ion channels, primarily voltage-gated sodium channels.

Based on the activities of its parent compound, heteratisine, and other related alkaloids, this compound is predicted to exhibit a range of biological effects, including:

-

Anti-inflammatory Activity: Several studies suggest that heteratisine and related compounds possess anti-inflammatory properties. An ethanolic extract of Aconitum heterophyllum, which contains this compound, has been shown to reduce inflammation in a cotton pellet-induced granuloma model in rats.[1][2]

-

Analgesic Activity: Diterpenoid alkaloids from Aconitum species are well-documented for their pain-relieving effects. This analgesic action is often linked to the modulation of sodium channels in neuronal pathways.

-

Cardiovascular Effects: The interaction of Aconitum alkaloids with ion channels can lead to significant cardiovascular effects. While some alkaloids from this family are known for their cardiotoxicity, others, like heteratisine, are suggested to have antiarrhythmic properties due to their ability to block sodium channels.

-

Ion Channel Modulation: The primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels. It is hypothesized that this compound, like other compounds in its class, may act as an antagonist or modulator of these channels. This interaction is central to its potential analgesic, antiarrhythmic, and neuro-modulatory effects.

Quantitative Data: A Call for Further Research

A thorough review of the scientific literature reveals a notable absence of specific quantitative data for the biological activities of this compound. Key metrics such as IC50, EC50, Ki, and MIC values have not been reported for this compound. The following table highlights the lack of available data and underscores the need for dedicated research to quantify the bioactivity of this compound.

| Biological Activity | Assay Type | Test System | IC50 / EC50 / Ki / MIC | Reference |

| Anti-inflammatory | - | - | Data not available | - |

| Analgesic | - | - | Data not available | - |

| Cardiovascular | - | - | Data not available | - |

| Ion Channel Modulation | - | - | Data not available | - |

| Cytotoxicity | - | - | Data not available | - |

Experimental Protocols: Extrapolating from Related Studies

While specific experimental protocols for this compound are not available, methodologies used to evaluate related Aconitum alkaloids can serve as a template for future studies.

In Vivo Anti-inflammatory Activity Assessment (Cotton Pellet-Induced Granuloma Model)

This widely used model can be adapted to assess the anti-inflammatory effects of this compound.

-

Animal Model: Wistar albino rats are typically used.

-

Induction of Inflammation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin of the anesthetized rats.

-

Drug Administration: this compound, dissolved in a suitable vehicle, would be administered orally or intraperitoneally to the treatment group of animals for a specified number of consecutive days. A control group would receive the vehicle alone, and a standard drug group would receive a known anti-inflammatory agent (e.g., indomethacin).

-

Evaluation: After the treatment period, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

-

Data Analysis: The percentage inhibition of granuloma formation in the treated groups is calculated relative to the control group.

In Vitro Ion Channel Activity (Patch-Clamp Electrophysiology)

To investigate the effects of this compound on voltage-gated sodium channels, the patch-clamp technique is the gold standard.

-

Cell Line: A cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably expressing Nav1.5) would be used.

-

Cell Preparation: Cells are cultured to an appropriate density and then prepared for electrophysiological recording.

-

Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents.

-

Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The effect of the compound on the sodium current (e.g., peak current amplitude, voltage-dependence of activation and inactivation) is recorded and analyzed to determine its mechanism of action (e.g., channel block, modulation of gating).

Signaling Pathways and Mechanisms of Action

The primary signaling pathway likely influenced by this compound, based on the known activity of related alkaloids, is the regulation of ion flow through voltage-gated sodium channels.

Caption: Proposed mechanism of action for this compound on a voltage-gated sodium channel.

This diagram illustrates the hypothesized mechanism where this compound acts as a blocker or modulator of voltage-gated sodium channels. By inhibiting the influx of sodium ions, it would prevent membrane depolarization and the subsequent propagation of action potentials, which could explain its potential analgesic and antiarrhythmic effects.

Conclusion and Future Directions

While the current body of scientific literature lacks specific, detailed information on the biological activities of this compound, its chemical classification provides a strong basis for predicting its pharmacological profile. The inferred anti-inflammatory, analgesic, and cardiovascular effects, likely mediated through the modulation of voltage-gated sodium channels, present compelling avenues for future research.

To unlock the full therapeutic potential of this compound, a concerted research effort is required. This should include:

-

Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound.

-

In Vitro and In Vivo Screening: Systematic evaluation of its biological activities using a battery of standardized assays to generate quantitative data.

-

Mechanism of Action Studies: Detailed investigation into its molecular targets and signaling pathways using techniques such as patch-clamp electrophysiology and molecular docking.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

By pursuing these research avenues, the scientific community can move beyond inference and establish a concrete understanding of the biological activities of this compound, potentially paving the way for the development of novel therapeutic agents.

References

Preliminary Studies on 6-Benzoylheteratisine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

6-Benzoylheteratisine is a complex organic molecule with the chemical formula C29H37NO6.[1] Its structure and basic identifiers are available in public chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H37NO6 | PubChem[1] |

| Molecular Weight | 495.6 g/mol | PubChem[1] |

| IUPAC Name | [(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-19-yl] benzoate | PubChem[1] |

| CAS Number | 99759-48-5 | PubChem[1] |

Biological Activity and Pharmacological Effects

Currently, there is a notable lack of published, peer-reviewed studies detailing the specific biological activities and pharmacological effects of this compound. While the broader class of diterpenoid alkaloids, particularly those derived from Aconitum species, are known to possess a range of biological activities including cardiotonic and arrhythmogenic effects, specific data for the 6-benzoyl derivative is not available.

A systematic review of benzoylaconine, a related aconitine-type diterpenoid alkaloid, indicates that it targets proteins such as IL-6, Akt1, and STAT3 and has therapeutic potential for cardiovascular disease and inflammation.[2] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Experimental Protocols

Hypothetical Experimental Workflow for Future Studies

The following diagram outlines a potential experimental workflow for the preliminary investigation of a novel compound like this compound.

Caption: Hypothetical workflow for the pharmacological evaluation of this compound.

Signaling Pathways

There is no direct evidence in the available literature to implicate this compound in any specific signaling pathway. Based on the activity of related compounds, future research could explore its potential interaction with pathways commonly modulated by diterpenoid alkaloids, such as those involving ion channels or inflammatory signaling cascades. For instance, the IL-6 signaling pathway, which involves the JAK/STAT and MAPK/ERK pathways, is a known target of other alkaloids and could be a starting point for investigation.[3][4][5][6]

Generalized IL-6 Signaling Pathway

The following diagram illustrates a simplified overview of the IL-6 signaling cascade, which could be investigated in relation to this compound.

Caption: Simplified diagram of the classical IL-6/JAK/STAT3 signaling pathway.

Conclusion and Future Directions

The current body of scientific literature lacks specific, in-depth studies on the biological effects of this compound. While its chemical identity is established, its pharmacological profile remains uncharacterized. The information on related compounds suggests potential areas of investigation, but dedicated research is imperative. Future studies should focus on systematic in vitro and in vivo evaluations to determine its bioactivity, mechanism of action, and potential therapeutic applications. The experimental workflow and signaling pathway diagrams presented in this guide offer a conceptual framework for such future investigations. Researchers are encouraged to undertake these foundational studies to elucidate the pharmacological properties of this compound.

References

- 1. This compound | C29H37NO6 | CID 5487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]

- 4. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. bosterbio.com [bosterbio.com]

Methodological & Application

Application Notes and Protocols for the Purification of 6-Benzoylheteratisine from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 6-Benzoylheteratisine, a diterpenoid alkaloid with known anti-arrhythmic properties, from plant extracts, primarily from species of the genus Aconitum.

Introduction

This compound is a C19-diterpenoid alkaloid found in various Aconitum species, notably Aconitum heterophyllum. Like other alkaloids in this class, it possesses a complex chemical structure and exhibits significant biological activity. The purification of this compound from its natural source is a critical step for its pharmacological investigation and potential drug development. This document outlines the common techniques and a generalized protocol for its successful isolation and purification.

Data Presentation: Purification Parameters

The following table summarizes typical parameters and expected outcomes for the purification of diterpenoid alkaloids from Aconitum species. Please note that specific yields and purities for this compound may vary depending on the plant material and the precise experimental conditions.

| Parameter | Value/Range | Reference |

| Plant Material | Aconitum heterophyllum roots | [1] |

| Initial Plant Material (Dry Weight) | 3 - 5 kg | [2][3] |

| Crude Alkaloid Extract Yield | 13.8 g (from 5 kg) | [3] |

| Column Chromatography Stationary Phase | Silica Gel (70-230 mesh) | [1][4] |

| Column Chromatography Mobile Phase | Gradient of n-hexane, acetone, and diethylamine | [2] |

| Preparative HPLC Column | C18, 10 µm, 250 x 20 mm | General Practice |

| Preparative HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient) | General Practice |

| Final Purity | >95% (by HPLC) | Assumed Target |

| Final Yield | Variable (mg scale from kg of plant material) | General Observation |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Alkaloids

This protocol is based on an acid-base extraction method, which is highly effective for isolating alkaloids.

Materials:

-

Dried and powdered roots of Aconitum heterophyllum

-

n-hexane

-

80% Ethanol (EtOH)

-

0.5 N Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

10% Potassium Hydroxide (KOH) or Ammonium Hydroxide (NH₄OH)

-

Rotary evaporator

-

Large glass percolators or extraction vessels

-

Separatory funnels

Procedure:

-

Defatting: Macerate 5 kg of dried, powdered roots of Aconitum heterophyllum with n-hexane (3 x 8 L) at room temperature for 24 hours for each extraction. This step removes nonpolar compounds like fats and waxes. Discard the n-hexane extracts.

-

Ethanolic Extraction: Air-dry the defatted plant material and then extract it exhaustively with 80% ethanol (3 x 10 L) at room temperature for 7 days per extraction.[3]

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue (approximately 60 g).[3]

-

Acidification: Dissolve the residue in 0.5 N H₂SO₄ to achieve a pH of 1.5. This protonates the alkaloids, making them soluble in the aqueous acidic solution.

-

Washing with Organic Solvent: Extract the acidic solution with CH₂Cl₂ (3 x 2 L) to remove neutral and weakly basic impurities. The protonated alkaloids will remain in the aqueous phase.

-

Basification: Carefully add 10% KOH to the aqueous solution to raise the pH to 8-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Crude Alkaloids: Extract the basified aqueous solution with CH₂Cl₂ (5 x 2 L).[3] The deprotonated alkaloids will move into the organic phase.

-

Final Concentration: Combine the CH₂Cl₂ extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture (approximately 13.8 g).[3]

Protocol 2: Purification by Column Chromatography

This protocol describes the initial fractionation of the crude alkaloid extract using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

n-hexane

-

Acetone

-

Diethylamine

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually introduce acetone and a small amount of diethylamine. A suggested solvent system for TLC analysis which can be adapted for column chromatography is n-hexane-acetone-diethylamine (8:2:10 drops).[2]

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under UV light and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-red spots).

-

Pooling of Fractions: Combine the fractions that contain the target compound, this compound, based on the TLC profiles.

Protocol 3: Final Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified fractions from column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Preparative C18 column (e.g., 10 µm, 250 x 20 mm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the pooled and dried fractions containing this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system with a C18 column to achieve good separation of the target compound from impurities. A common mobile phase system is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system. Adjust the flow rate and gradient profile according to the dimensions of the preparative column.

-

Purification: Inject the sample onto the preparative column and begin the gradient elution.

-

Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound elutes from the column. Use a UV detector to monitor the elution profile.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Final Processing: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Logical Relationship: Acid-Base Extraction

Caption: Logic of the acid-base extraction for alkaloid isolation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholarena.com [scholarena.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum Wall. ex Royle: Isolation, characterization, and UHPLC-DAD based quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrophysiological Characterization of 6-Benzoylheteratisine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological investigation of 6-Benzoylheteratisine, an Aconitum alkaloid. The primary focus is on its effects on voltage-gated sodium and potassium channels, with a particular emphasis on cardiac safety assessment.

Introduction

This compound is a diterpenoid alkaloid that has been identified as an inhibitor of voltage-gated sodium channels (Nav). Initial studies on rat brain synaptosomes have demonstrated its ability to inhibit Na+ influx in a concentration-dependent manner.[1] The family of Aconitum alkaloids is known for its potential cardiotoxicity, often mediated through the modulation of cardiac ion channels, which can lead to arrhythmias.[2][3][4]

While the primary known target of this compound is the voltage-gated sodium channel, the structurally related Aconitum alkaloid, aconitine, has been shown to block critical cardiac potassium channels, namely hERG (human Ether-à-go-go-Related Gene) and Kv1.5.[5] Inhibition of the hERG channel is a key concern in drug development due to its association with acquired long QT syndrome, which can precipitate life-threatening ventricular arrhythmias.[6][7] Therefore, a thorough electrophysiological profiling of this compound, including its effects on both cardiac sodium and potassium channels, is essential for a complete understanding of its pharmacological and toxicological properties.

These protocols outline the necessary steps to characterize the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique.

Data Presentation

Quantitative Data Summary for this compound on Neuronal Sodium Channels

The following table summarizes the currently available quantitative data for the inhibitory effects of this compound on voltage-gated sodium channels in rat cerebrocortical synaptosomes.[1]

| Parameter | Value (µM) | Experimental System |

| IC50 (Aconitine-induced Na+ influx) | 4.1 | Rat cerebrocortical synaptosomes |

| IC50 (Aconitine-induced Ca2+ influx) | 4.8 | Rat cerebrocortical synaptosomes |

| IC50 (Aconitine-induced glutamate release) | 4.8 | Rat cerebrocortical synaptosomes |

Template Data Tables for Cardiac Ion Channel Characterization

The following tables are provided as templates for researchers to record their findings from the experimental protocols detailed below.

Table 1: Effects of this compound on Cardiac Voltage-Gated Sodium Channels (e.g., Nav1.5)

| Parameter | This compound Concentration (µM) | Measured Value |

| Tonic Block IC50 | ||

| Use-Dependent Block IC50 (at 1 Hz) | ||

| Use-Dependent Block IC50 (at 5 Hz) | ||

| Shift in V½ of Inactivation | ||

| Onset of Block (τ) | ||

| Offset of Block (τ) |

Table 2: Effects of this compound on hERG Potassium Channels (Kv11.1)

| Parameter | This compound Concentration (µM) | Measured Value |

| IC50 | ||

| Hill Coefficient | ||

| Effect on Activation Kinetics | ||

| Effect on Inactivation Kinetics | ||

| Effect on Deactivation Kinetics |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Cardiac Sodium Currents (INa)

This protocol is designed to assess the inhibitory effects of this compound on the fast voltage-gated sodium current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).

1. Cell Preparation:

-

For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or mice using enzymatic digestion.

-

For cell lines: Culture HEK293 cells stably expressing the human Nav1.5 channel according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. The use of cesium salts minimizes contamination from potassium currents.

3. Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance.

4. Voltage-Clamp Protocols:

-

Tonic Block:

-

Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting state.

-

Apply a depolarizing step to -20 mV for 50 ms to elicit the peak inward sodium current.

-

Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

Perfuse with increasing concentrations of this compound and measure the reduction in peak current.

-

-

Use-Dependent Block:

-

Hold the cell at -100 mV.

-

Apply a train of depolarizing pulses to -20 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the progressive reduction in peak current during the pulse train in the presence of this compound.

-

-

Steady-State Inactivation:

-

Hold the cell at -120 mV.

-

Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of available channels.

-

Perform this protocol in the absence and presence of this compound to determine any shift in the voltage-dependence of inactivation.

-

Protocol 2: Whole-Cell Patch-Clamp Recording of hERG Potassium Currents (IKr)

This protocol is designed to evaluate the potential inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiac repolarization.

1. Cell Preparation:

-

Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

-

Culture and plate the cells as described in Protocol 1.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

-

Follow the same procedure as in Protocol 1 to achieve the whole-cell configuration.

4. Voltage-Clamp Protocol:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV for 2 seconds to record the characteristic large tail current, which is a measure of the hERG current.

-

Repeat this protocol at a frequency of approximately 0.05 Hz.

-

After obtaining a stable baseline, perfuse with increasing concentrations of this compound and measure the inhibition of the peak tail current.

-

To construct a concentration-response curve, normalize the inhibited current to the control current and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

Mandatory Visualizations

Caption: Experimental workflow for electrophysiological characterization.

Caption: Mechanism of voltage-gated sodium channel inhibition.

References

- 1. The alkaloid this compound inhibits voltage-gated Na+ channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salade malade: malignant ventricular arrhythmias due to an accidental intoxication with Aconitum napellus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the hERG safety margin after 20 years of routine hERG screening - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 6-Benzoylheteratisine in analgesic research

Application Notes and Protocols for Analgesic Research

Topic: Application of 6-Benzoylheteratisine and Related Compounds in Analgesic Research

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 6-Benzoyl-2(3H)-benzothiazolone

6-benzoyl-2(3H)-benzothiazolone has been identified as a potent analgesic agent in several preclinical studies.[1] It represents a class of compounds that may exert their effects through multiple mechanisms, making them interesting candidates for the development of new pain therapeutics.

Mechanism of Action

Research suggests that the analgesic effect of 6-benzoyl-2(3H)-benzothiazolone is multifaceted. It is proposed to act peripherally by inhibiting the cyclooxygenase (COX) pathway, which is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Additionally, it may promote the release of endogenous opioid peptides, suggesting a potential interaction with the opioid system.[1] This dual mechanism could offer a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to traditional analgesics.

Quantitative Data Summary

The analgesic efficacy of 6-benzoyl-2(3H)-benzothiazolone and related benzothiazole derivatives has been quantified in various animal models of pain. The following table summarizes key findings from the literature.

| Compound | Test Model | Dose/Concentration | Efficacy (ED50 or % Inhibition) | Reference |

| 6-benzoyl-2(3H)-benzothiazolone (4a) | Acetic Acid Writhing Test (Mice) | 100 mg/kg | 65% inhibition | [1] |

| Koster's Test (Mice) | 100 mg/kg | 70% inhibition | [1] | |

| Carrageenan-induced Hyperalgesia | 100 mg/kg | 58% inhibition | [1] | |

| PGE2-induced Hyperalgesia | 100 mg/kg | 62% inhibition | [1] | |

| Benzothiazole Derivative 17c | Analgesic Activity | 84 µM/kg (after 0.5h), 72 µM/kg (after 1h), 69 µM/kg (after 2h) | ED50 values | [2] |

| Benzothiazole Derivative 17g | Analgesic Activity | 127 µM/kg (after 0.5h), 134 µM/kg (after 1h), 156 µM/kg (after 2h) | ED50 values | [2] |

| Benzothiazole Derivative 17i | Analgesic Activity | 96 µM/kg (after 0.5h), 102 µM/kg (after 1h), 89 µM/kg (after 2h) | ED50 values | [2] |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a widely used and reliable method for screening peripherally acting analgesics.[3][4] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) due to the release of inflammatory mediators.[4][5]

Materials:

-

Male Swiss albino mice (20-25 g)[6]

-

Test compound (e.g., 6-benzoyl-2(3H)-benzothiazolone)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)[6]

-

Acetic acid solution (0.7% in distilled water)[6]

-

Syringes and needles for oral and intraperitoneal administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[6]

-

Grouping: Randomly divide the animals into groups (n=8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).[6]

-

Administration: Administer the vehicle, positive control, or test compound orally (p.o.).[6]

-

Induction of Writhing: Thirty minutes after drug administration, inject each mouse with 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.).[6]

-

Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 10 minutes.[6] A writhe is characterized by the contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[3]

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:

% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Koster's Test (Modified)

This test is another model of visceral pain used to evaluate analgesic activity. It involves the intraperitoneal injection of an irritant to induce abdominal stretching.

Materials:

-

Male mice

-

Test compound

-

Vehicle

-

Positive control (e.g., Acetylsalicylic acid)

-

Irritant solution (e.g., Phenylquinone or Acetic Acid)

-

Syringes and needles

-

Observation chambers

Procedure:

-

Follow steps 1-3 from the Acetic Acid-Induced Writhing Test protocol.

-

Induction of Stretching: At a predetermined time after drug administration (e.g., 30 minutes), inject the irritant solution intraperitoneally.

-

Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of abdominal stretching episodes over a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of protection against stretching for each group compared to the control group.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. saspublishers.com [saspublishers.com]

- 6. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

6-Benzoylheteratisine: A Potent Tool for Investigating Voltage-Gated Sodium Channels

Application Notes and Protocols for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoylheteratisine is a diterpenoid alkaloid derived from plants of the Aconitum genus. It has emerged as a valuable tool compound for the study of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in a variety of physiological and pathological processes.[1] this compound provides a means to probe the function and pharmacology of these essential ion channels.

This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its inhibitory effects on voltage-gated sodium channels.

Mechanism of Action

This compound functions as an inhibitor of voltage-gated sodium channels.[1] Studies have demonstrated that it depresses neuronal activity by blocking these channels in a concentration- and frequency-dependent manner.[1][2] This activity-dependent blockade suggests that this compound may preferentially interact with open or inactivated channel states, a characteristic that can be exploited to study the gating mechanisms of Nav channels. The parent compound, heteratisine, is a significantly less potent inhibitor of sodium currents, highlighting the importance of the benzoyl group for the compound's activity.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound on neuronal preparations.

| Parameter | Value | Species | Preparation | Reference |

| Effective Concentration Range | 0.01 - 10 µM | Rat | Hippocampal Slices | [1][2] |

| Effect | Concentration-dependent depression of orthodromic and antidromic population spikes | Rat | Hippocampal Slices | [2] |

| Effect | Reduction of the peak amplitude of the sodium current | Rat | Hippocampal Neurons | [1] |

Experimental Protocols

Protocol 1: Extracellular Recording of Stimulus-Evoked Population Spikes in Hippocampal Slices

This protocol is designed to assess the effect of this compound on neuronal excitability by measuring population spikes in brain tissue.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Rat hippocampal slices (400 µm thick)

-

Bipolar stimulating electrode

-

Glass recording microelectrode filled with aCSF

-

Standard electrophysiology rig with amplifier and data acquisition system

Procedure:

-

Prepare rat hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Place the stimulating electrode in the Schaffer collateral-commissural pathway and the recording electrode in the stratum pyramidale of the CA1 region.

-

Deliver single voltage pulses to elicit population spikes. Adjust the stimulus intensity to produce a population spike of approximately 50% of the maximum amplitude.

-

Record baseline population spikes for at least 10-20 minutes to ensure a stable response.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.

-

Bath-apply this compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10 µM).

-

Record the population spike amplitude at each concentration, allowing sufficient time for the effect to stabilize.

-

To test for frequency-dependent effects, increase the stimulation frequency (e.g., from 0.1 Hz to 1 Hz) in the presence of the compound.

-

After the experiment, wash out the compound with aCSF to observe any reversal of the effect.

-

Analyze the data by measuring the amplitude of the population spike before and after drug application.

Experimental Workflow Diagram

Caption: Workflow for extracellular recording experiments.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol allows for the direct measurement of sodium currents in isolated neurons to characterize the inhibitory effects of this compound.

Materials:

-

This compound

-

Cultured hippocampal neurons or acutely dissociated neurons

-

External solution (containing physiological concentrations of ions)

-

Internal solution (pipette solution, containing a Cs-based solution to block K+ currents)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Prepare cultured or acutely dissociated hippocampal neurons.

-

Place the cell culture dish or coverslip with dissociated neurons on the stage of an inverted microscope.

-

Continuously perfuse the cells with the external solution.

-

Pull patch pipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

-

Record baseline sodium currents for several minutes to ensure stability.

-

Prepare and apply different concentrations of this compound via the perfusion system.

-

At each concentration, record the sodium currents elicited by the same voltage-step protocol.

-

To investigate use-dependence, apply a train of depolarizing pulses in the presence of the compound.

-

After recording, wash out the compound to check for reversibility.

-

Analyze the data by measuring the peak amplitude of the inward sodium current before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of voltage-gated sodium channels. Its inhibitory and use-dependent properties make it particularly useful for studying the structure-function relationships and gating mechanisms of these channels. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental systems.

References

Application Notes & Protocols for the Quantification of 6-Benzoylheteratisine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Benzoylheteratisine, a diterpenoid alkaloid. The methodologies outlined below are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum species. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This document details two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Workflow

A critical step in the analysis of this compound from complex matrices, such as plant material or biological fluids, is the initial sample preparation. The general workflow is depicted below.

Caption: General workflow for sample preparation of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte. It is a robust and cost-effective technique.

Experimental Protocol

3.1.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is recommended. For example, 0.03 M ammonium hydrogen carbonate in water can be used as the aqueous phase.[1]

-

Detection Wavelength: Based on the benzoyl group, a detection wavelength of around 230-240 nm is appropriate.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

3.1.2. Preparation of Standard Solutions

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.3. Sample Preparation

-

Plant Material:

-

Accurately weigh about 1.0 g of the powdered plant material.

-

Add 25 mL of 70% methanol.

-

Sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

3.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations or in complex matrices.

Experimental Protocol

4.1.1. Instrumentation and Conditions

-

LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and the product ions will be specific fragments. These transitions need to be optimized by direct infusion of a standard solution.

4.1.2. Preparation of Standard and Sample Solutions

The preparation of standard and sample solutions follows a similar procedure as described for the HPLC-UV method, but with lower concentration ranges for the calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.[3][4]

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 90 - 110% |

Summary of Quantitative Data

The following table provides a comparative summary of the two analytical methods for the quantification of this compound.

Table 3: Comparison of HPLC-UV and LC-MS/MS Methods

| Feature | HPLC-UV | LC-MS/MS |

| Principle | UV Absorbance | Mass-to-charge ratio |

| Selectivity | Moderate | High |

| Sensitivity | µg/mL range | ng/mL to pg/mL range |

| Instrumentation Cost | Lower | Higher |

| Throughput | High | High |

| Matrix Effect | Less susceptible | More susceptible |

| Application | Routine QC, high conc. samples | Trace analysis, complex matrices |

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. For routine quality control of herbal products where the concentration is relatively high, HPLC-UV offers a reliable and cost-effective solution. For applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of trace amounts in complex biological matrices, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this compound.

References

- 1. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Determination of Aconitum Alkaloids in Aconitum PDF [en.zlibrary.to]

Application Notes and Protocols for Butyrylcholinesterase Inhibition Assay Using 6-Benzoylheteratisine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme for this function in healthy individuals, BChE activity becomes more significant in certain pathological conditions, such as the later stages of Alzheimer's disease.[2] This makes BChE an attractive therapeutic target for the development of novel inhibitors.[2] This document provides a detailed protocol for determining the inhibitory potential of a test compound, exemplified by 6-Benzoylheteratisine, on BChE activity using the colorimetric Ellman's method.[3][4]

The assay is based on the hydrolysis of the substrate S-butyrylthiocholine iodide by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5] The rate of TNB production is directly proportional to BChE activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents

-

Butyrylcholinesterase (human, recombinant or from serum)

-

This compound (or other test inhibitor)

-

S-Butyrylthiocholine iodide (BTC)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipettes

-

Incubator set to 25°C or 37°C

Experimental Protocols

Preparation of Reagents

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM stock solution of phosphate buffer and adjust the pH to 7.4.

-

Butyrylcholinesterase (BChE) Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical concentration is 50 mU/mL.[6]

-

S-Butyrylthiocholine iodide (BTC) Solution (10 mM): Dissolve an appropriate amount of BTC in phosphate buffer to make a 10 mM stock solution. Prepare fresh daily.

-

DTNB Solution (2 mM): Dissolve DTNB in phosphate buffer to make a 2 mM stock solution. Protect from light and prepare fresh.

-

This compound (Test Inhibitor) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.

-

Positive Control (e.g., Rivastigmine): Prepare a stock solution of a known BChE inhibitor, such as Rivastigmine, in DMSO.

Butyrylcholinesterase Inhibition Assay

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.[3]

-

Prepare Serial Dilutions of the Test Inhibitor:

-

Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested. It is recommended to include a DMSO control (vehicle control).

-

-

Assay Plate Setup:

-

Add 40 µL of 100 mM Phosphate Buffer (pH 7.4) to each well.

-

Add 10 µL of the diluted test inhibitor solutions (or DMSO for the control wells) to the respective wells.

-

Add 10 µL of the BChE enzyme solution to all wells except for the blank. For the blank wells, add 10 µL of phosphate buffer.

-

Add 50 µL of 2 mM DTNB solution to all wells.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

Incubate the plate at 25°C for 10 minutes.[3]

-

-

Initiate the Reaction and Measure Absorbance:

-

Initiate the enzymatic reaction by adding 100 µL of 10 mM BTC solution to all wells.

-

Immediately start measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes.[3] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.

-

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of BChE inhibition for each concentration of the inhibitor.